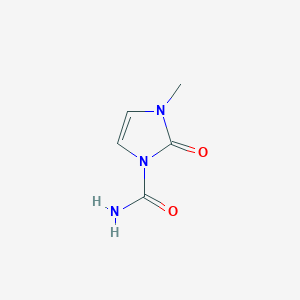
3,6-Dibutylphthalonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dibutylphthalonitrile is an organic compound with the molecular formula C16H20N2 It is a derivative of phthalonitrile, characterized by the presence of two butyl groups attached to the benzene ring at the 3 and 6 positions
Métodos De Preparación
3,6-Dibutylphthalonitrile can be synthesized through several methods. One common synthetic route involves the nucleophilic substitution reaction of phthalonitrile with butyl halides in the presence of a base. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
3,6-Dibutylphthalonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phthalocyanines, which are valuable in dye and pigment industries.
Reduction: Reduction reactions can convert the nitrile groups to amines, leading to the formation of diamines.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Major products formed from these reactions include phthalocyanines, diamines, and various substituted derivatives.
Aplicaciones Científicas De Investigación
3,6-Dibutylphthalonitrile has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of phthalocyanines, which are important in the production of dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is used in the production of high-performance polymers and resins, which have applications in electronics and aerospace industries.
Mecanismo De Acción
The mechanism of action of 3,6-Dibutylphthalonitrile and its derivatives involves interactions with various molecular targets. For example, phthalocyanines derived from this compound can interact with metal ions to form complexes that exhibit unique electronic and optical properties. These interactions are crucial for their applications in dye-sensitized solar cells and photodynamic therapy.
Comparación Con Compuestos Similares
3,6-Dibutylphthalonitrile can be compared with other similar compounds such as:
3,6-Didecyloxyphthalonitrile: This compound has decyloxy groups instead of butyl groups, leading to different solubility and reactivity properties.
3,6-Diacetoxyphthalonitrile: This compound has acetoxy groups, which make it useful as a fluorescent probe for measuring intracellular pH.
3,6-Dichlorophthalonitrile: The presence of chlorine atoms makes this compound more reactive in nucleophilic substitution reactions. The uniqueness of this compound lies in its balance of hydrophobicity and reactivity, making it suitable for a wide range of applications in materials science and organic synthesis.
Propiedades
Fórmula molecular |
C16H20N2 |
|---|---|
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
3,6-dibutylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H20N2/c1-3-5-7-13-9-10-14(8-6-4-2)16(12-18)15(13)11-17/h9-10H,3-8H2,1-2H3 |
Clave InChI |
BHHMTFUALHTLPY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C(=C(C=C1)CCCC)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B12819708.png)

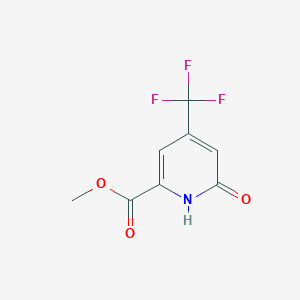
![1-(3-Bromophenyl)-1h-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B12819719.png)



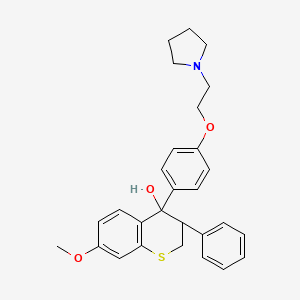

![Cis-2-(tert-butoxycarbonyl)-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12819753.png)
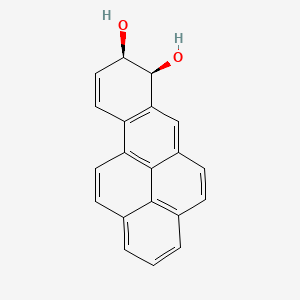
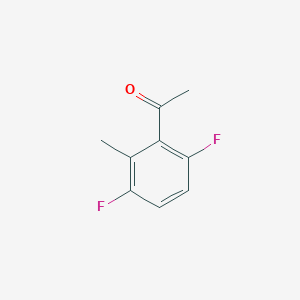
![11-Methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid](/img/structure/B12819785.png)
